molecular formula C9H10Cl2N2 B13458581 6-(chloromethyl)-2-methyl-2H-indazole hydrochloride

6-(chloromethyl)-2-methyl-2H-indazole hydrochloride

Katalognummer: B13458581
Molekulargewicht: 217.09 g/mol
InChI-Schlüssel: ATHZRBWAJOFCDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(chloromethyl)-2-methyl-2H-indazole hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a chloromethyl group at the 6th position and a methyl group at the 2nd position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2-methyl-2H-indazole hydrochloride typically involves the chloromethylation of 2-methylindazole. This can be achieved through the reaction of 2-methylindazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(chloromethyl)-2-methyl-2H-indazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted indazoles, sulfoxides, sulfones, and reduced methyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(chloromethyl)-2-methyl-2H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of kinase inhibitors.

    Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-(chloromethyl)-2-methyl-2H-indazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt key biological pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylindazole: Lacks the chloromethyl group and has different reactivity and biological activity.

    6-chloromethylindazole: Similar structure but without the methyl group at the 2nd position.

    2-chloromethylindazole: Chloromethyl group at a different position, leading to distinct chemical properties.

Uniqueness

6-(chloromethyl)-2-methyl-2H-indazole hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential biological activities. Its dual functional groups (chloromethyl and methyl) allow for diverse chemical modifications and applications in various fields of research.

Eigenschaften

Molekularformel

C9H10Cl2N2

Molekulargewicht

217.09 g/mol

IUPAC-Name

6-(chloromethyl)-2-methylindazole;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-6-8-3-2-7(5-10)4-9(8)11-12;/h2-4,6H,5H2,1H3;1H

InChI-Schlüssel

ATHZRBWAJOFCDS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=CC(=CC2=N1)CCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.